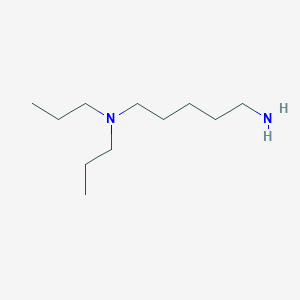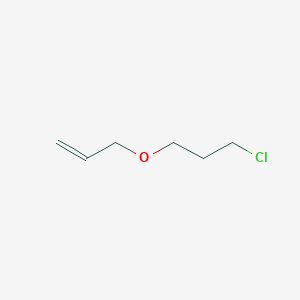
3-(5-Methyl-1-benzofuran-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methyl-1-benzofuran-2-yl)propanoic acid is an organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring with a methyl group at the 5-position and a propanoic acid group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1-benzofuran-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors to form the benzofuran ring, followed by functionalization to introduce the propanoic acid group. For example, the cyclization of 2-hydroxy-5-methylbenzaldehyde with an appropriate reagent can yield the benzofuran core, which can then be further reacted with propanoic acid derivatives to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(5-Methyl-1-benzofuran-2-yl)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in Alkohole oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Elektrophile oder Nucleophile für Substitutionsreaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von 3-(5-Methyl-1-benzofuran-2-yl)propansäure 3-(5-Methyl-1-benzofuran-2-yl)propansäurederivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben .
Wissenschaftliche Forschungsanwendungen
3-(5-Methyl-1-benzofuran-2-yl)propansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von 3-(5-Methyl-1-benzofuran-2-yl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Benzofuranringstruktur ermöglicht es der Verbindung, mit verschiedenen Enzymen und Rezeptoren zu interagieren und deren Aktivität möglicherweise zu modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen biologischen Aktivität ab, die untersucht wird .
Wirkmechanismus
The mechanism of action of 3-(5-Methyl-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu 3-(5-Methyl-1-benzofuran-2-yl)propansäure gehören andere Benzofuran-Derivate wie:
- 3-(5-Methoxy-1-benzofuran-2-yl)propansäure
- 3-(5-Methyl-1H-benzimidazol-2-yl)propansäure
- 3-(5-Methyl-1-benzothiophen-2-yl)propansäure .
Einzigartigkeit
Die Einzigartigkeit von 3-(5-Methyl-1-benzofuran-2-yl)propansäure liegt in ihrem spezifischen Substitutionsschema am Benzofuranring, das seine biologische Aktivität und chemische Reaktivität beeinflussen kann. Das Vorhandensein der Methylgruppe in der 5-Position und der Propansäuregruppe in der 3-Position kann die Wechselwirkung der Verbindung mit molekularen Zielstrukturen und ihr allgemeines pharmakologisches Profil beeinflussen .
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-(5-methyl-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C12H12O3/c1-8-2-4-11-9(6-8)7-10(15-11)3-5-12(13)14/h2,4,6-7H,3,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
FFNSLWRNFAOZKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-hydroxy-1'-(3-methoxypropyl)-1-methyl-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12126036.png)
![2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12126050.png)
![2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12126058.png)
![Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B12126065.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12126068.png)
![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid](/img/structure/B12126071.png)


![2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126087.png)


![(5Z)-5-(3-bromobenzylidene)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126113.png)

![N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12126126.png)
